molecular formula C29H26AuP+ B13787446 gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium CAS No. 91071-16-8

gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium

Cat. No.: B13787446
CAS No.: 91071-16-8
M. Wt: 602.5 g/mol
InChI Key: WZSWMHIWQPHSQU-UHFFFAOYSA-N
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Description

Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium is a complex organogold compound It is characterized by the presence of a gold atom coordinated to a tris(4-methylphenyl)phosphine ligand and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium typically involves the reaction of a gold precursor, such as gold chloride, with tris(4-methylphenyl)phosphine and a phenylethynyl derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium can undergo various chemical reactions, including:

    Oxidation: The gold center can be oxidized, leading to changes in the oxidation state and potentially forming new compounds.

    Reduction: Reduction reactions can revert oxidized forms back to the original compound.

    Substitution: Ligand substitution reactions can occur, where the phenylethynyl group or the tris(4-methylphenyl)phosphine ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using other phosphine ligands or alkynes under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of gold(III) complexes, while substitution reactions can yield a variety of organogold compounds with different ligands.

Scientific Research Applications

Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.

    Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, including as an anti-cancer agent.

    Industry: It is investigated for its use in materials science, particularly in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium: Similar structure but with a pyridinyl group instead of a phenylethynyl group.

    Chloro[tris(4-methylphenyl)phosphine]gold: Contains a chloride ligand instead of a phenylethynyl group.

Uniqueness

Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific catalytic applications and in the development of novel materials.

Properties

CAS No.

91071-16-8

Molecular Formula

C29H26AuP+

Molecular Weight

602.5 g/mol

IUPAC Name

gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium

InChI

InChI=1S/C29H26P.Au/c1-23-9-15-27(16-10-23)30(28-17-11-24(2)12-18-28,29-19-13-25(3)14-20-29)22-21-26-7-5-4-6-8-26;/h4-20H,1-3H3;/q+1;

InChI Key

WZSWMHIWQPHSQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[P+](C#CC2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Au]

Origin of Product

United States

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